Cas no 1804702-86-0 (3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride)

3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride is a versatile sulfonyl chloride derivative with applications in pharmaceutical and agrochemical synthesis. Its key structural features include a cyano group and a difluoromethyl substituent on the pyridine ring, enhancing reactivity and enabling selective functionalization. The sulfonyl chloride moiety serves as a valuable intermediate for forming sulfonamides, sulfonate esters, or other sulfur-containing compounds. This compound is particularly useful in medicinal chemistry for introducing fluorinated motifs, which can improve metabolic stability and bioavailability. High purity and consistent reactivity make it suitable for precision synthesis. Proper handling under anhydrous conditions is recommended due to its moisture-sensitive nature.
3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride structure
1804702-86-0 structure
Product Name:3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride
CAS No:1804702-86-0
MF:C7H3ClF2N2O2S
MW:252.625725984573
CID:4846888
Update Time:2025-08-05

3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride
    • Inchi: 1S/C7H3ClF2N2O2S/c8-15(13,14)5-1-4(2-11)6(7(9)10)12-3-5/h1,3,7H
    • InChI Key: OQBMMEOPMFPUSQ-UHFFFAOYSA-N
    • SMILES: ClS(C1=CN=C(C(F)F)C(C#N)=C1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 372
  • XLogP3: 1.2
  • Topological Polar Surface Area: 79.2

3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029077552-250mg
3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride
1804702-86-0 97%
250mg
$489.60 2022-04-01
Alichem
A029077552-500mg
3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride
1804702-86-0 97%
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$798.70 2022-04-01
Alichem
A029077552-1g
3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride
1804702-86-0 97%
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$1,534.70 2022-04-01

Additional information on 3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride

Introduction to 3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS No. 1804702-86-0)

3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride, identified by the CAS number 1804702-86-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of both cyano and difluoromethyl substituents in its molecular structure imparts unique reactivity and functional properties, making it a valuable building block for the development of novel compounds.

The sulfonyl chloride functional group in this molecule is particularly noteworthy, as it serves as a versatile synthetic handle for introducing sulfonamide derivatives. Sulfonamides are a major class of pharmacologically active agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The cyano group further enhances the compound's reactivity, enabling participation in various nucleophilic substitution reactions, which are crucial for constructing complex molecular architectures.

The difluoromethyl moiety is another key feature of this compound, contributing to its potential utility in medicinal chemistry. Fluorine atoms are well-documented for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the introduction of fluorine can improve metabolic stability, binding affinity, and membrane permeability. In recent years, there has been a surge in research focused on fluorinated compounds due to their enhanced biological activity and improved drug-like properties. The combination of these three distinct functional groups—cyano, difluoromethyl, and sulfonyl chloride—makes 3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride a promising candidate for further exploration in drug discovery programs.

Recent advancements in synthetic methodologies have highlighted the importance of sulfonyl chlorides as intermediates in the preparation of heterocyclic compounds. Heterocycles are ubiquitous in natural products and pharmaceuticals, and their structural diversity contributes significantly to biological function. The pyridine core in 3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride provides a scaffold that is amenable to further functionalization, allowing chemists to tailor the molecule's properties for specific applications.

In the context of modern drug development, there is a growing emphasis on designing compounds that exhibit target-selective interactions. The unique electronic distribution around the sulfonyl chloride group and the presence of electron-withdrawing substituents like the cyano and difluoromethyl groups can influence both the reactivity and binding characteristics of the molecule. This makes 3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride an intriguing starting point for developing inhibitors or modulators of enzyme targets.

One particularly exciting area of research involves the use of fluorinated sulfonyl chlorides in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cellular signaling pathways and are often implicated in diseases such as cancer. By leveraging the reactivity of 3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride, researchers have been able to construct novel scaffolds that exhibit potent inhibitory activity against specific kinases. The ability to fine-tune the electronic properties of these compounds through strategic substitution allows for the optimization of binding affinity and selectivity.

Another notable application lies in the field of agrochemicals. Sulfonyl chlorides serve as key intermediates in the synthesis of herbicides and fungicides due to their ability to form stable sulfonamides upon reaction with amines. The structural features present in 3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride make it a suitable precursor for developing next-generation crop protection agents that offer improved efficacy and environmental safety.

The synthetic versatility of this compound is further underscored by its utility in cross-coupling reactions. For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl or heteroaryl groups at various positions along the pyridine ring. Such modifications can significantly alter the biological profile of derived compounds, opening up new avenues for therapeutic intervention.

Recent studies have also explored the use of computational methods to predict the reactivity and biological activity of derivatives derived from 3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride. Molecular modeling techniques have enabled researchers to identify optimal substitution patterns that maximize potency while minimizing off-target effects. This computational approach complements traditional experimental screening methods and accelerates the discovery process.

In conclusion,3-Cyano-2-(difluoromethyl)pyridine-5-sulfonyl chloride (CAS No. 1804702-86-0) represents a multifaceted tool with broad applicability across multiple domains of chemical research. Its unique structural features—combining a cyano group, a difluoromethyl moiety, and a sulfonyl chloride functionality—position it as a valuable intermediate for synthesizing novel biologically active compounds. As our understanding of structure-activity relationships continues to evolve, compounds like this are likely to play an increasingly important role in shaping future therapeutic strategies.

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